1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a synthetic organic compound that belongs to the class of triazino-benzoxazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazino-benzoxazepine core structures, followed by the introduction of the acetyl and allylthio groups. Common reagents and conditions include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Cyclization: Formation of the triazino-benzoxazepine core through cyclization reactions.
Thioether Formation: Introduction of the allylthio group using allylthiol and a suitable base.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group may yield sulfoxides or sulfones, while substitution of the bromo group may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Interacting with DNA to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-3-(methylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-3-(ethylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The unique structural features of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” include the presence of the allylthio group and the specific arrangement of the triazino-benzoxazepine core
Properties
Molecular Formula |
C22H17BrN4O4S |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H17BrN4O4S/c1-3-8-32-22-24-20-19(25-26-22)13-6-4-5-7-16(13)27(12(2)28)21(31-20)14-9-17-18(10-15(14)23)30-11-29-17/h3-7,9-10,21H,1,8,11H2,2H3 |
InChI Key |
ZGKAPAFRPNGPIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.